molecular formula C26H50N10O7S B14231758 L-Cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-lysyl-L-glutamine CAS No. 488760-96-9

L-Cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-lysyl-L-glutamine

Cat. No.: B14231758
CAS No.: 488760-96-9
M. Wt: 646.8 g/mol
InChI Key: GZLQJBOEEXEZSQ-CPVUPJMFSA-N
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Description

L-Cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-lysyl-L-glutamine is a complex peptide compound It is composed of several amino acids, including cysteine, ornithine, isoleucine, lysine, and glutamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-lysyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-lysyl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents depending on the specific substitution desired.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-lysyl-L-glutamine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-lysyl-L-glutamine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, influencing protein structure and function. The ornithine and lysine residues may interact with cellular receptors and enzymes, modulating biological activities.

Comparison with Similar Compounds

Similar Compounds

  • L-Cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid
  • L-Cysteinyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl

Uniqueness

L-Cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-lysyl-L-glutamine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to form disulfide bonds and interact with various molecular targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

488760-96-9

Molecular Formula

C26H50N10O7S

Molecular Weight

646.8 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C26H50N10O7S/c1-3-14(2)20(36-23(40)17(8-6-12-32-26(30)31)33-21(38)15(28)13-44)24(41)34-16(7-4-5-11-27)22(39)35-18(25(42)43)9-10-19(29)37/h14-18,20,44H,3-13,27-28H2,1-2H3,(H2,29,37)(H,33,38)(H,34,41)(H,35,39)(H,36,40)(H,42,43)(H4,30,31,32)/t14-,15-,16-,17-,18-,20-/m0/s1

InChI Key

GZLQJBOEEXEZSQ-CPVUPJMFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CS)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CS)N

Origin of Product

United States

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